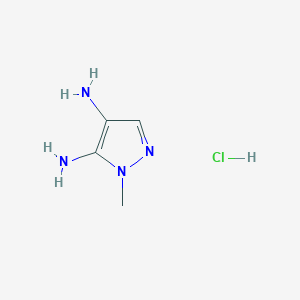

1-メチル-1H-ピラゾール-4,5-ジアミン塩酸塩

概要

説明

科学的研究の応用

医薬品研究

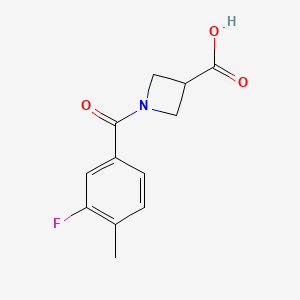

1-メチル-1H-ピラゾール-4,5-ジアミン塩酸塩: は、様々な治療薬に見られるピラゾール系モチーフとの構造的類似性から、医薬品研究における興味深い化合物です。 これは、潜在的な抗リーシュマニア剤および抗マラリア剤の活性を有する新規化合物を合成するための前駆体として役立ちます 。研究者は、ピラゾール環を修飾して溶解性を向上させ、生体高分子との相互作用を高め、有効性と安全性プロファイルを改善した新薬を開発することを目指しています。

触媒

触媒において、1-メチル-1H-ピラゾール-4,5-ジアミン塩酸塩は、遷移金属触媒の配位子となる可能性があります。 このような触媒は、有機合成において基本的なクロスカップリング反応など、様々な化学反応を促進する上で不可欠です .

Safety and Hazards

将来の方向性

作用機序

Target of Action

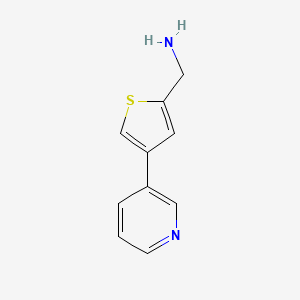

Pyrazole-bearing compounds, which include 1-methyl-1h-pyrazole-4,5-diamine hydrochloride, are known for their diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole-bearing compounds interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities . For instance, a molecular simulation study showed that a similar compound had a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that it affects the biochemical pathways related to the life cycles of leishmania and plasmodium .

Result of Action

The result of the action of 1-methyl-1H-pyrazole-4,5-diamine hydrochloride is its potent antileishmanial and antimalarial activities . For instance, a similar compound displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, other similar compounds elicited better inhibition effects against Plasmodium berghei .

生化学分析

Biochemical Properties

1-methyl-1H-pyrazole-4,5-diamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with alcohol dehydrogenase, inhibiting its activity and thereby affecting the metabolism of alcohols . Additionally, 1-methyl-1H-pyrazole-4,5-diamine hydrochloride can bind to certain receptors, modulating their signaling pathways and altering cellular responses .

Cellular Effects

The effects of 1-methyl-1H-pyrazole-4,5-diamine hydrochloride on cells are diverse and depend on the cell type and context. In some cell types, this compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it has been observed to affect the expression of genes involved in oxidative stress responses, thereby modulating the cell’s ability to cope with reactive oxygen species . Furthermore, 1-methyl-1H-pyrazole-4,5-diamine hydrochloride can impact cellular processes such as apoptosis and proliferation, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 1-methyl-1H-pyrazole-4,5-diamine hydrochloride exerts its effects through various mechanisms. One key mechanism involves the inhibition of specific enzymes, such as alcohol dehydrogenase, by binding to their active sites and preventing substrate conversion . This inhibition can lead to the accumulation of substrates and the alteration of metabolic pathways. Additionally, 1-methyl-1H-pyrazole-4,5-diamine hydrochloride can modulate gene expression by interacting with transcription factors and influencing their activity . These molecular interactions underscore the compound’s potential in regulating biochemical processes.

Temporal Effects in Laboratory Settings

The temporal effects of 1-methyl-1H-pyrazole-4,5-diamine hydrochloride in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . In vitro and in vivo studies have also indicated that the long-term effects of 1-methyl-1H-pyrazole-4,5-diamine hydrochloride on cellular function are generally reversible, with cells recovering their normal function upon removal of the compound .

Dosage Effects in Animal Models

The effects of 1-methyl-1H-pyrazole-4,5-diamine hydrochloride in animal models vary with dosage. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, it can induce toxic effects, including liver damage and impaired kidney function . These findings highlight the importance of careful dosage optimization in therapeutic applications to minimize adverse effects while maximizing benefits.

Metabolic Pathways

1-methyl-1H-pyrazole-4,5-diamine hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . For instance, it is metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites can then participate in further biochemical reactions, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research and therapy.

Transport and Distribution

The transport and distribution of 1-methyl-1H-pyrazole-4,5-diamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in target tissues . Additionally, the distribution of 1-methyl-1H-pyrazole-4,5-diamine hydrochloride can be influenced by factors such as tissue perfusion and binding affinity to cellular components . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 1-methyl-1H-pyrazole-4,5-diamine hydrochloride is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects . For example, 1-methyl-1H-pyrazole-4,5-diamine hydrochloride has been observed to localize to the mitochondria, influencing mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its use in research and therapy.

特性

IUPAC Name |

2-methylpyrazole-3,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-8-4(6)3(5)2-7-8;/h2H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIGRVFJKMDYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706445-37-5 | |

| Record name | 1-methyl-1H-pyrazole-4,5-diamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。